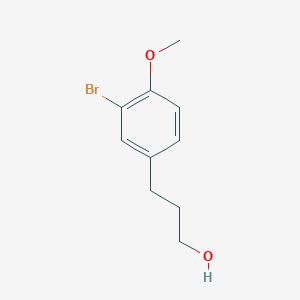
3-(3-Bromo-4-methoxyphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Bromo-4-methoxyphenyl)propan-1-ol” is a chemical compound with the CAS Number: 1000530-47-1 . It has a molecular weight of 245.12 . The IUPAC name for this compound is 3-(3-bromo-4-methoxyphenyl)-1-propanol .
Molecular Structure Analysis
The InChI code for “3-(3-Bromo-4-methoxyphenyl)propan-1-ol” is 1S/C10H13BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“3-(3-Bromo-4-methoxyphenyl)propan-1-ol” has been studied for its potential anticancer effects. It’s been found to have cytotoxic effects on cancer cells, specifically T47D breast cancer cells and HeLa cells .
Detailed Description of the Methods of Application or Experimental Procedures
The cytotoxic activity of “3-(3-Bromo-4-methoxyphenyl)propan-1-ol” on T47D cells was assayed by MTT (3- [4, 5-dimethylthiazol-2-yl)-2, 5 diphenyl tetrazolium bromide] method . The effect of apoptosis was analyzed using flow cytometry . The expression of Bcl-2 protein was observed using immunocytochemistry .
Thorough Summary of the Results or Outcomes Obtained
The compound showed cytotoxic effect on T47D cells with an IC50 value of 45 micro molar . The activity occurs because these compounds induce apoptosis by decreasing the expression of Bcl-2 . This implies that “3-(3-Bromo-4-methoxyphenyl)propan-1-ol” could potentially be developed as a new drug candidate for breast cancer therapy .
Application in Material Science
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“3-(3-Bromo-4-methoxyphenyl)propan-1-ol” can be used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Detailed Description of the Methods of Application or Experimental Procedures
The compound can be incorporated into the material during the production process to enhance its properties .
Thorough Summary of the Results or Outcomes Obtained
The addition of “3-(3-Bromo-4-methoxyphenyl)propan-1-ol” can significantly improve the thermal stability and flame resistance of the materials .
Application in Nonlinear Optics
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“3-(3-Bromo-4-methoxyphenyl)propan-1-ol” has been researched for its potential application in nonlinear optics .
Detailed Description of the Methods of Application or Experimental Procedures
The compound can be used in the fabrication of optical devices .
Thorough Summary of the Results or Outcomes Obtained
The compound has shown promising results in the field of nonlinear optics .
Application in Antimicrobial Research
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“3-(3-Bromo-4-methoxyphenyl)propan-1-ol” has been studied for its potential antimicrobial effects. It’s been found to have antimicrobial properties .
Detailed Description of the Methods of Application or Experimental Procedures
The compound can be incorporated into antimicrobial agents during the production process to enhance its properties .
Thorough Summary of the Results or Outcomes Obtained
The addition of “3-(3-Bromo-4-methoxyphenyl)propan-1-ol” can significantly improve the antimicrobial properties of the agents .
Eigenschaften
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVIDQUKPNLNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)propan-1-ol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

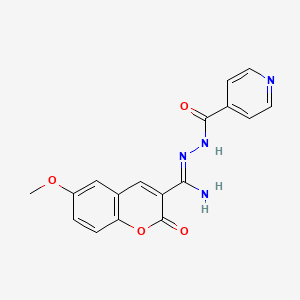
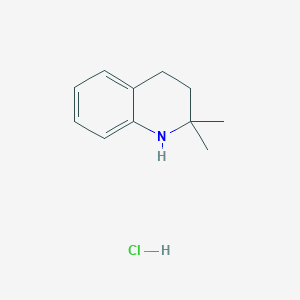
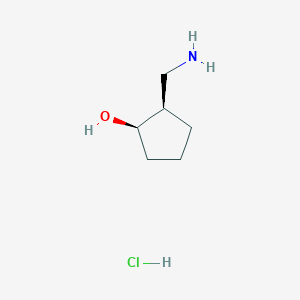
![(5-fluorobenzo[b]thiophen-2-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861320.png)
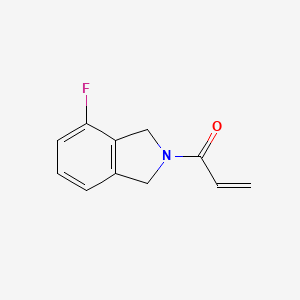
![N-(4-acetamidophenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2861324.png)
![N-(2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2861325.png)
![(Z)-N-(3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2861327.png)
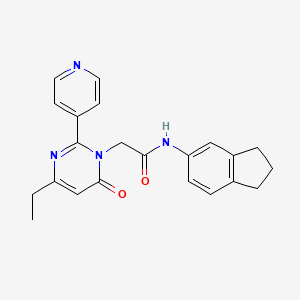
![Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B2861332.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({[3,3'-bithiophene]-5-yl}methyl)urea](/img/structure/B2861333.png)
![3-(3,4-Dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2861334.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2861336.png)
![3-butyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2861337.png)